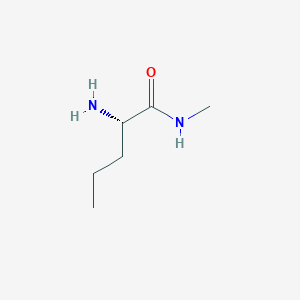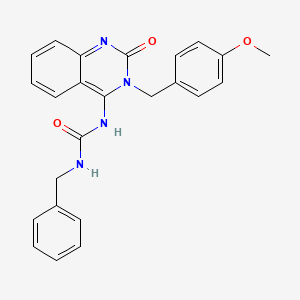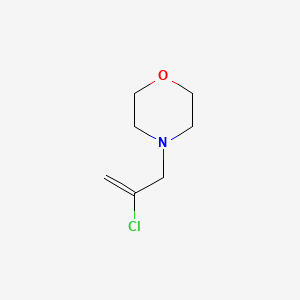
N~1~-methylnorvalinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-Methylnorvalinamide, also known as 2-amino-N-methylpentanamide, is a chemical compound with the molecular formula C6H14N2O. It is a derivative of norvaline, an amino acid, and is characterized by the presence of an amide group.
準備方法
Synthetic Routes and Reaction Conditions: N1-Methylnorvalinamide can be synthesized through a multi-step process involving the acylation of norvaline followed by methylation. One common method involves the preparation of amino acids from fatty acids by one-pot acyl chlorination and bromination, followed by ammoniation and resolution by hydrolysis .
Industrial Production Methods: While specific industrial production methods for N1-methylnorvalinamide are not widely documented, the general approach involves large-scale synthesis using similar multi-step reactions, optimized for yield and purity. The process typically includes the use of industrial reactors and purification systems to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions: N1-Methylnorvalinamide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.
科学的研究の応用
N~1~-Methylnorvalinamide has several applications in scientific research:
Biology: It serves as a reagent in biochemical assays and studies involving amino acid derivatives.
作用機序
The mechanism of action of N1-methylnorvalinamide involves its interaction with specific molecular targets, primarily through its amide and amino groups. These interactions can influence various biochemical pathways, although detailed studies on its specific targets and pathways are limited .
類似化合物との比較
Norvaline: The parent amino acid from which N1-methylnorvalinamide is derived.
N-Methylvaline: Another methylated derivative of an amino acid.
N-Methylleucine: Similar in structure but derived from leucine.
Uniqueness: N1-Methylnorvalinamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its amide group and methylation pattern differentiate it from other similar compounds, potentially leading to unique reactivity and applications .
特性
分子式 |
C6H14N2O |
|---|---|
分子量 |
130.19 g/mol |
IUPAC名 |
(2S)-2-amino-N-methylpentanamide |
InChI |
InChI=1S/C6H14N2O/c1-3-4-5(7)6(9)8-2/h5H,3-4,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |
InChIキー |
NCPLOFZQPMSMOH-YFKPBYRVSA-N |
異性体SMILES |
CCC[C@@H](C(=O)NC)N |
正規SMILES |
CCCC(C(=O)NC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14115794.png)



![Ethyl 2'-ethenyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14115816.png)

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14115830.png)

![(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one](/img/structure/B14115841.png)
![6-Ethoxy-2-phenylbenzo[d]oxazole](/img/structure/B14115843.png)
![4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride](/img/structure/B14115847.png)

